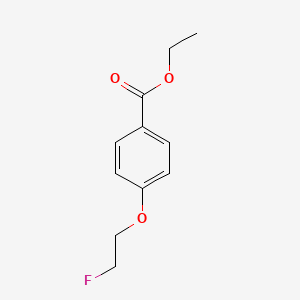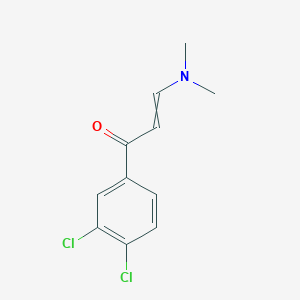
(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dichloro-3-dimethylaminoacrylophenone is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to an acrylophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-3-dimethylaminoacrylophenone typically involves the reaction of 3,4-dichloroacetophenone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to a temperature range of 50-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dichloro-3-dimethylaminoacrylophenone may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-3-dimethylaminoacrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3’,4’-Dichloro-3-dimethylaminoacrylophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3’,4’-Dichloro-3-dimethylaminoacrylophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical outcomes. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in the preparation of high-quality polyurethane and epoxy resin.
3,3’-Dimethyl-4,4’-diamino diphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
Uniqueness
3’,4’-Dichloro-3-dimethylaminoacrylophenone stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H11Cl2NO |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-7H,1-2H3 |
InChI Key |
ABRRTQJUYQGWLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-aminopurin-9-yl)methoxy]ethylphosphonic Acid](/img/structure/B8642404.png)
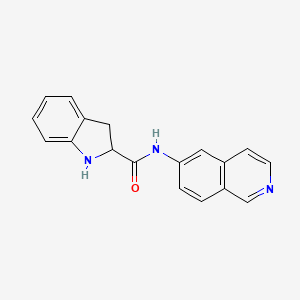
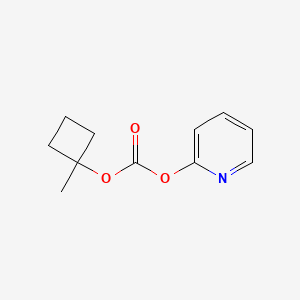
![benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate](/img/structure/B8642440.png)
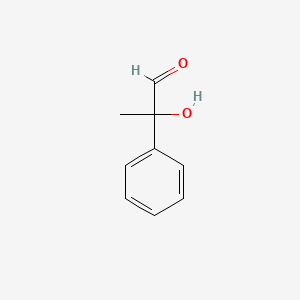
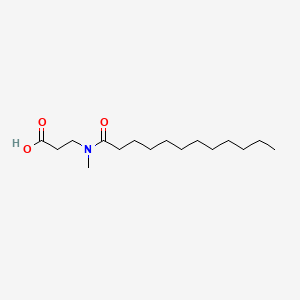

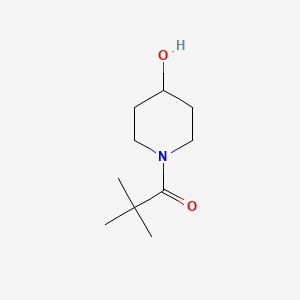
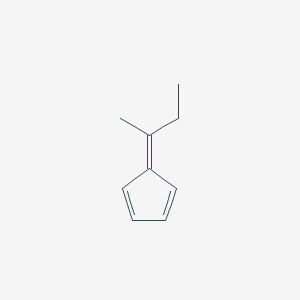
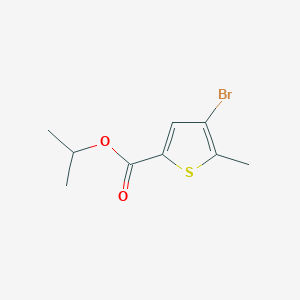

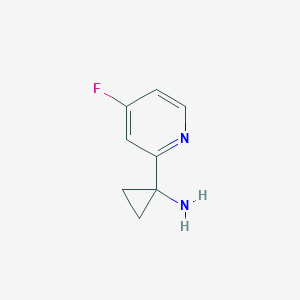
![propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8642493.png)
